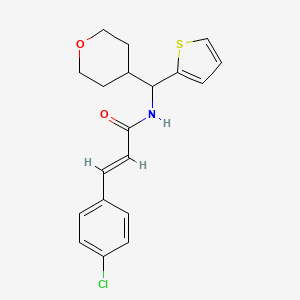

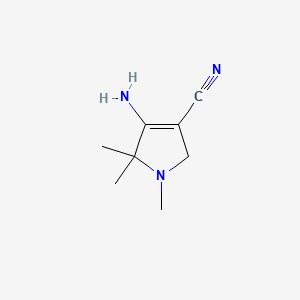

![molecular formula C12H21IO B2574007 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane CAS No. 1864547-58-9](/img/structure/B2574007.png)

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane, also known as Iodospirodecane, is a spirocyclic compound that has gained significant attention in the field of organic chemistry. It is a versatile and valuable building block for the synthesis of various organic compounds due to its unique spirocyclic structure.

Aplicaciones Científicas De Investigación

Stereochemically Controlled Synthesis

Researchers have developed methods for the stereochemically controlled synthesis of spirocyclic ethers and lactones, including compounds like "2-(Iodomethyl)-1-oxaspiro[4.7]dodecane". These methods allow for precise control over stereochemistry in the synthesis of medium-sized carbocyclic rings, facilitating the creation of structurally complex molecules for potential applications in drug discovery and material science (Chibale et al., 1993).

Novel Pathways in Spiroacetal Biosynthesis

Incorporation studies using oxygen isotopes have revealed novel biosynthetic pathways for spiroacetals in fruit flies, demonstrating the complexity of natural spiroacetal formation. This research could inform the synthesis of bioactive spirocyclic compounds and contribute to understanding the ecological roles of these molecules (Fletcher et al., 2002).

Conformational Analysis and Probe for Anomeric Effects

Studies on the conformational analysis of 1-oxaspiro[5.5]undecanes highlight the influence of the endo and exo anomeric effects in acetals. This research provides insight into the structural dynamics of spirocyclic compounds, which is crucial for designing molecules with desired physical and chemical properties (Deslongchamps & Pothier, 1990).

Regioselective Hypervalent Iodine-Mediated Reactions

Hypervalent iodine chemistry has been applied to the regioselective ring cleavage and expansion of pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivatives, demonstrating the versatility of iodine reagents in manipulating spirocyclic frameworks. This work has implications for the synthesis of novel organic materials and pharmaceuticals (Marchand et al., 1995).

Synthesis of Poly(oxy-1,2-phenylene-oxymethylene)

Research into the polymerization of specific spirocyclic compounds has led to the development of novel polymeric materials with potential applications in advanced material science. For example, the synthesis of poly(oxy-1,2-phenylene-oxymethylene) from 7-Iodo-1-oxaspiro[2.5]octa-5,7-dien-4-one demonstrates the utility of spirocyclic compounds in creating new polymers (Kubo et al., 2000).

Propiedades

IUPAC Name |

2-(iodomethyl)-1-oxaspiro[4.7]dodecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21IO/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBPTJHRFJGHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CCC1)CCC(O2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2573925.png)

![4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2573929.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2573931.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2573933.png)

![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)

![N-isobutyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2573940.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2573946.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2573947.png)